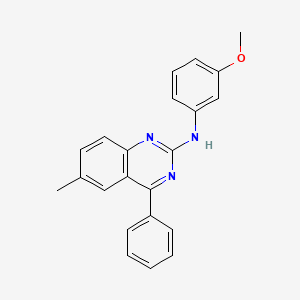

N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Beschreibung

N-(3-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin ist eine komplexe organische Verbindung, die zur Chinazolin-Familie gehört. Chinazoline sind heterocyclische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind und in der pharmazeutischen Chemie häufig für die Arzneimittelentwicklung eingesetzt werden.

Eigenschaften

Molekularformel |

C22H19N3O |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |

InChI |

InChI=1S/C22H19N3O/c1-15-11-12-20-19(13-15)21(16-7-4-3-5-8-16)25-22(24-20)23-17-9-6-10-18(14-17)26-2/h3-14H,1-2H3,(H,23,24,25) |

InChI-Schlüssel |

HIFLRTXPVVDUDK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Chinazolin-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer wie Anthranilsäurederivate mit Formamid oder seinen Derivaten erreicht werden.

Substitutionsreaktionen:

Endgültige Zusammenstellung: Der letzte Schritt beinhaltet die Kupplung des substituierten Chinazolin-Kerns mit einer Aminogruppe unter geeigneten Bedingungen, z. B. unter Verwendung einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Die Durchflusschemie und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(3-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich Antikrebs-, Entzündungshemmungs- und antimikrobieller Eigenschaften.

Medizin: Als potenzielles Therapeutikum für verschiedene Krankheiten untersucht, da es mit spezifischen biologischen Zielen interagieren kann.

Industrie: Einsatz bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, was zu Antikrebswirkungen führt, indem es die Zellproliferationswege blockiert.

Wissenschaftliche Forschungsanwendungen

N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects by blocking cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin

- N-(3-Methoxyphenyl)-6-ethyl-4-phenylchinazolin-2-amin

- N-(3-Methoxyphenyl)-6-methyl-4-(4-methoxyphenyl)chinazolin-2-amin

Einzigartigkeit

N-(3-Methoxyphenyl)-6-methyl-4-phenylchinazolin-2-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Insbesondere das Vorhandensein der 3-Methoxyphenylgruppe kann seine Fähigkeit verstärken, mit bestimmten biologischen Zielen zu interagieren, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.